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molecular formula C11H6BrNS B8347137 2-(Phenylethynyl)-4-bromothiazole

2-(Phenylethynyl)-4-bromothiazole

Cat. No. B8347137
M. Wt: 264.14 g/mol
InChI Key: UGGAUOOZHDYXNR-UHFFFAOYSA-N
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Patent
US06956049B1

Procedure details

2,4-Dibromo-1,3-thiazole (2.0 g, 8.2 mmol) and CuI (312 mg, 1.64 mmol) were combined in DME (25 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (5.7 mL, 41 mmol) and PdCl2(PPh3)2 (580 mg, 0.82 mmol) were added, and then phenylacetylene (0.90 mL, 8.6 mmol) was added dropwise. The reaction was stirred for 4 h at ambient temperature at which point GC/MS analysis showed the reaction to be complete. The mixture was filtered through Celite™, the filter pad was washed thoroughly with Ethyl acetate and the combined filtrates were then concentrated in vacuo. The residue was dissolved in ethyl acetate (200 mL), washed with water (200 mL), brine (200 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, then 97:3 hexane:ethyl acetate to afford pure 4-bromo-2-(phenylethynyl)-1,3-thiazole (1.0 g, 46% yield) as a colorless solid. M.p. 79–82° C.; 1H NMR (CDCl3, 300 MHz) δ 7.60–7.56 (m, 2H) 7.45–7.26 (m, 3H), 7.26 (s, 1H). MS (EI ionization) 263 (M+, 79Br), 265 (M+, 81Br).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
catalyst
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
312 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.C(N(CC)CC)C.[C:15]1([C:21]#[CH:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CCCCCC>COCCOC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)(=O)C>[Br:7][C:5]1[N:6]=[C:2]([C:22]#[C:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[S:3][CH:4]=1 |^1:39,58|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
580 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
CuI
Quantity
312 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 h at ambient temperature at which point GC/MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon gas was bubbled through the suspension for several minutes
CUSTOM
Type
CUSTOM
Details
to deoxygenate the mixture
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite™
WASH
Type
WASH
Details
the filter pad was washed thoroughly with Ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1N=C(SC1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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